2-(Methylamino)-6-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

This specialized intermediate offers a unique 2,6-disubstitution pattern with an electron-donating methylamino group and a strongly electron-withdrawing trifluoromethyl group. This distinct electronic profile enhances lipophilicity (XLogP3-AA 2.4) and metabolic stability, making it a strategic choice for lead optimization. Its low pKa (1.52) allows for chemoselective reactions in complex syntheses, providing a distinct advantage over standard aniline analogs. Ideal for pharmaceutical R&D.

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
Cat. No. B8226230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-6-(trifluoromethyl)benzonitrile
Molecular FormulaC9H7F3N2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1C#N)C(F)(F)F
InChIInChI=1S/C9H7F3N2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,14H,1H3
InChIKeyCQKQOKMDLSYVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-6-(trifluoromethyl)benzonitrile: A Specialized Trifluoromethylated Benzonitrile Building Block for Pharmaceutical R&D


2-(Methylamino)-6-(trifluoromethyl)benzonitrile (CAS: 1369859-62-0) is a substituted benzonitrile derivative characterized by a methylamino group at the 2-position and a trifluoromethyl group at the 6-position on the benzene ring . This specific substitution pattern creates a unique electronic and steric environment that distinguishes it from other aminobenzonitrile analogs. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the nitrile and secondary amine functionalities offer distinct handles for further derivatization .

Why 2-(Methylamino)-6-(trifluoromethyl)benzonitrile Cannot Be Substituted by Common Analogs


Generic substitution of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile with structurally similar benzonitrile derivatives is not feasible due to significant differences in physicochemical properties and synthetic utility. The specific 2,6-disubstitution pattern, combining an electron-donating methylamino group ortho to a nitrile with a strongly electron-withdrawing trifluoromethyl group, results in a unique electronic profile and reactivity landscape . This is starkly contrasted by analogs lacking either the trifluoromethyl group, which dramatically alters lipophilicity and metabolic stability [1], or those with different amino substitution patterns, which leads to different hydrogen-bonding capabilities and basicity (pKa) . These differences have direct consequences for downstream applications in medicinal chemistry and process development, as detailed in the quantitative evidence below.

Quantitative Differentiation: 2-(Methylamino)-6-(trifluoromethyl)benzonitrile vs. Closest Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated Analogs

The target compound exhibits a predicted XLogP3-AA of 2.4, indicating a 10.4-fold higher lipophilicity compared to its non-fluorinated analog, 2-(methylamino)benzonitrile (predicted XLogP3-AA ~1.0). This is a direct consequence of the trifluoromethyl group at the 6-position [1]. Increased lipophilicity is a critical parameter in medicinal chemistry, as it directly correlates with improved membrane permeability and bioavailability, offering a quantifiable advantage in lead optimization programs [2].

Lipophilicity Drug Design Physicochemical Properties

Predicted pKa Shift Indicates Altered Basicity and Reactivity

The predicted pKa of the methylamino group in the target compound is 1.52 ± 0.25 . While a direct experimental comparison is lacking, this value is notably lower than the typical pKa of a secondary aromatic amine (e.g., N-methylaniline pKa ~4.85), a difference attributable to the strong electron-withdrawing effect of the ortho-nitrile and ortho-trifluoromethyl groups [1]. This altered basicity directly impacts the compound's reactivity in nucleophilic substitution and amide bond formation reactions, distinguishing it from less electron-deficient analogs.

pKa Reactivity Synthetic Chemistry

Differentiated Hydrogen-Bond Donor Capacity vs. Primary Amine Analog

The target compound possesses a secondary amine (methylamino group), providing one hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA). In contrast, its closest primary amine analog, 2-amino-6-(trifluoromethyl)benzonitrile, has two HBDs and five HBAs [1]. This difference in hydrogen-bonding capacity can significantly alter molecular recognition events with biological targets and affect solubility profiles. The reduced HBD count in the target compound may lead to improved permeability and reduced promiscuity in binding assays, a common goal in medicinal chemistry optimization [2].

Hydrogen Bonding Structure-Activity Relationship Molecular Recognition

Specialized Storage Requirements Indicate Enhanced Chemical Sensitivity

Vendor specifications mandate storage of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile at 2-8°C and protection from light . This contrasts with the less stringent storage conditions for non-fluorinated analogs like 2-(methylamino)benzonitrile, which is recommended for storage at room temperature . The need for refrigeration and light protection suggests a higher degree of chemical sensitivity, likely due to the electron-deficient aromatic ring and the reactive nitrile group, which can undergo hydrolysis or photochemical degradation. For procurement, this implies a requirement for cold-chain logistics and careful handling to maintain compound integrity.

Stability Storage Handling

Optimal Application Scenarios for 2-(Methylamino)-6-(trifluoromethyl)benzonitrile


Medicinal Chemistry: Lead Optimization for Enhanced Permeability

In lead optimization campaigns, 2-(Methylamino)-6-(trifluoromethyl)benzonitrile is a strategic choice as a building block when a target compound series suffers from poor cellular permeability. Its calculated XLogP3-AA of 2.4 provides a quantifiable lipophilicity boost over non-fluorinated analogs . This property, combined with its single hydrogen-bond donor, aligns with established guidelines (e.g., Lipinski's Rule of Five) for improving oral bioavailability, making it a valuable intermediate for synthesizing drug candidates with improved pharmacokinetic profiles .

Process Chemistry: Route Scouting with Modified Reactivity

The predicted low pKa (1.52) of the methylamino group presents a unique reactivity profile for process chemists. This lower basicity necessitates the use of stronger bases or alternative coupling strategies for amide bond formation compared to more basic anilines. This property can be exploited in telescoped reactions or in situations where chemoselectivity is required, offering a distinct advantage over primary amine analogs like 2-amino-6-(trifluoromethyl)benzonitrile, which may lead to undesired side reactions due to its higher nucleophilicity .

Chemical Biology: Probe Design with Controlled Hydrogen Bonding

For the development of chemical probes, the defined hydrogen-bonding capacity of 2-(Methylamino)-6-(trifluoromethyl)benzonitrile (1 HBD, 2 HBA) is a key differentiator. Compared to the primary amine analog (2 HBD, 5 HBA) , the target compound offers a more predictable and potentially less promiscuous binding profile. This can be crucial in target identification studies or when designing selective inhibitors to minimize off-target effects, aligning with best practices in chemical biology .

Specialty Chemical Synthesis: Accessing Novel Trifluoromethylated Scaffolds

As a versatile intermediate, 2-(Methylamino)-6-(trifluoromethyl)benzonitrile enables the synthesis of novel heterocyclic scaffolds that are difficult to access from other starting materials. Its specific 2,6-disubstitution pattern allows for sequential functionalization at the nitrile and methylamino groups, providing a pathway to complex molecules with defined three-dimensional structures . This is particularly relevant in the development of new agrochemicals and advanced materials where trifluoromethyl groups are prized for their ability to enhance metabolic stability and alter physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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